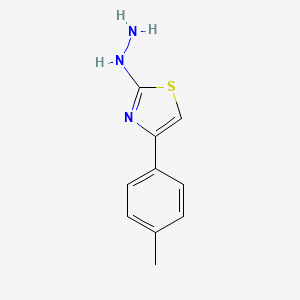

(4-p-Tolyl-thiazol-2-yl)-hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Anti-Candida Activity

(4-p-Tolyl-thiazol-2-yl)-hydrazine derivatives have been explored for their anti-Candida activity. Various derivatives exhibited promising inhibitory activity, particularly against Candida albicans and Candida krusei. The presence of specific structural elements like aliphatic chains and heteroaromatic rings contributed to this activity. Some derivatives also demonstrated synergistic effects and lower cytotoxicity when combined with other antifungal drugs (Secci et al., 2012); (Carradori et al., 2013).

Antimicrobial Activity

These compounds have also shown notable antimicrobial activities. Specific derivatives displayed moderate to excellent activity against various bacterial and fungal strains, including strains of Staphylococcus aureus and Escherichia coli (Bharti et al., 2010); (Anbazhagan & Sankaran, 2015).

Antioxidant Activity

Some derivatives incorporating the thiazol-2-yldiazenyl moiety were evaluated as antioxidants and exhibited promising activity, comparable to standard antioxidants like ascorbic acid (El‐Mekabaty et al., 2016).

Anti-Prostate Cancer Activity

Research has also been conducted on the potential of these compounds as anti-prostate cancer agents. Some newly synthesized derivatives showed potent activities as androgen receptor antagonists, with low toxicity comparable to known drugs like Bicalutamide (Bahashwan et al., 2014).

Monoamine Oxidase Inhibition

Derivatives of this compound have been studied for their ability to inhibit human monoamine oxidase (MAO), showing nanomolar range inhibitory activity. Some derivatives were more effective than reference drugs in selective MAO-B inhibition (Secci et al., 2012).

Antihypertensive Activity

Some thiazole derivatives have been identified as potential antihypertensive agents with α-blocking activity. They were found to be effective in lowering blood pressure with low toxicity (Abdel-Wahab et al., 2008).

Bioactive Probe Development

Thiazole derivatives have been used in developing fluorescent probes for detecting biological thiols and hydrazine, essential in diagnosing various diseases and monitoring chemical hazards (Chen et al., 2021).

DNA Binding and Anticancer Properties

Some thiazole derivatives linked with N-phenylmorpholine exhibited the capability to intercalate with SS-DNA. They also demonstrated significant antimicrobial and anti-cancer activities against various microbes and cancer cell lines (Farghaly et al., 2020).

properties

IUPAC Name |

[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-2-4-8(5-3-7)9-6-14-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIBEKACGWENCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3017584.png)

![N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3017590.png)

![2-((4-(trifluoromethyl)benzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3017591.png)

![3-[(2-Chloro-4-methoxyphenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B3017597.png)

![2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester](/img/structure/B3017601.png)